1-(Thian-4-yl)piperazin-2-one
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Overview
Description
1-(Thian-4-yl)piperazin-2-one is a heterocyclic compound that features a piperazine ring fused with a thiane moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design and development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Thian-4-yl)piperazin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thiane derivatives with piperazine in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and higher yields. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(Thian-4-yl)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiane derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted piperazine derivatives .
Scientific Research Applications
1-(Thian-4-yl)piperazin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-(Thian-4-yl)piperazin-2-one involves its interaction with specific molecular targets. The compound can inhibit enzymes or bind to receptors, thereby modulating biological pathways. For example, it may inhibit DNA gyrase, leading to antibacterial effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound shares a similar piperazine core but has a benzothiazole moiety instead of a thiane ring.
4-(Piperazin-1-yl)phenol: Another related compound with a piperazine ring attached to a phenol group.
Uniqueness: 1-(Thian-4-yl)piperazin-2-one is unique due to its thiane moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new drugs and studying various biological processes .
Properties
Molecular Formula |
C9H16N2OS |
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Molecular Weight |
200.30 g/mol |
IUPAC Name |
1-(thian-4-yl)piperazin-2-one |
InChI |
InChI=1S/C9H16N2OS/c12-9-7-10-3-4-11(9)8-1-5-13-6-2-8/h8,10H,1-7H2 |
InChI Key |
GGMXHDXMSZSIOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCC1N2CCNCC2=O |
Origin of Product |
United States |
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